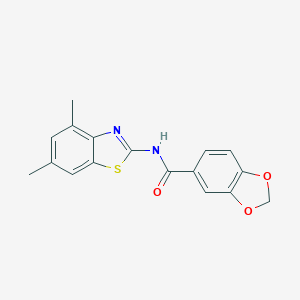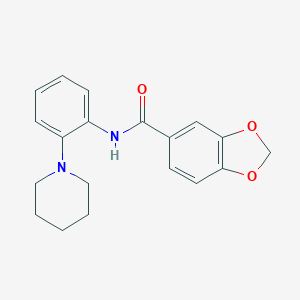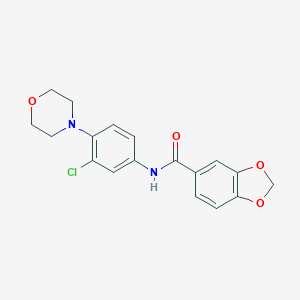![molecular formula C21H27N3O3 B251391 N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251391.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, commonly known as EPPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPPA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
EPPA selectively inhibits the protein kinase CK2, which plays a critical role in various cellular processes, including DNA repair, transcription, and cell cycle regulation. By inhibiting CK2, EPPA disrupts these processes, leading to cell death in cancer cells and neuroprotection in neurons.
Biochemical and Physiological Effects:
EPPA has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. EPPA has also been shown to reduce inflammation and oxidative stress, which are common features of many diseases.
実験室実験の利点と制限
One of the advantages of using EPPA in lab experiments is its selectivity for CK2, which allows for targeted inhibition of this protein kinase without affecting other cellular processes. Additionally, EPPA has shown low toxicity in animal models, making it a promising candidate for further preclinical studies. However, one limitation of using EPPA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on EPPA, including further preclinical studies to evaluate its efficacy and safety in animal models of cancer, neurodegenerative disorders, and infectious diseases. Additionally, studies are needed to better understand the mechanism of action of EPPA and its potential interactions with other cellular processes. Finally, there is a need for the development of more efficient synthesis methods for EPPA, as well as the development of analogs with improved solubility and pharmacokinetic properties.
合成法
EPPA can be synthesized using a multi-step process that involves the reaction of 4-ethylpiperazine with 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then coupled with 4-methoxyphenol using a copper catalyst to yield the final product, EPPA.
科学的研究の応用
EPPA has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disorders, and infectious diseases. EPPA has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, as well as reducing the size of tumors in animal models. EPPA has also been shown to have neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. Additionally, EPPA has been studied for its potential use in treating bacterial and viral infections.
特性
分子式 |
C21H27N3O3 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H27N3O3/c1-3-23-12-14-24(15-13-23)18-6-4-17(5-7-18)22-21(25)16-27-20-10-8-19(26-2)9-11-20/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
InChIキー |
YXKQQBZZNIQTQJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
正規SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251312.png)
![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)


![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)